molecular formula C16H15BrO4 B8201219 5-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde

5-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde

Cat. No.: B8201219
M. Wt: 351.19 g/mol
InChI Key: IOCHHPRJMJHWHW-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde is a multifaceted organic compound characterized by its bromine, methoxy, and benzyl ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination: Starting from 3-methoxybenzaldehyde, bromination at the 5-position can be achieved using bromine in the presence of a suitable catalyst.

  • Benzyl Ether Formation: The benzyl ether group can be introduced through a reaction with 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the careful control of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The methoxy and benzyl ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions are typically employed, often under basic conditions.

Major Products Formed:

  • Oxidation: 5-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzoic acid.

  • Reduction: 5-Bromo-3-methoxy-2-((4-methoxybenzyl)oxy)benzyl bromide.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Acting as an inhibitor for certain enzymes, affecting metabolic pathways.

  • Receptor Binding: Binding to specific receptors, leading to downstream biological effects.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • 4-Bromo-2-methoxybenzyl alcohol

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

5-bromo-3-methoxy-2-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-14-5-3-11(4-6-14)10-21-16-12(9-18)7-13(17)8-15(16)20-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCHHPRJMJHWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2OC)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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